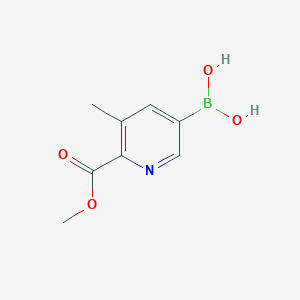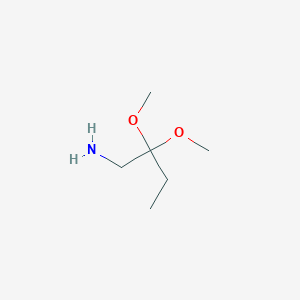
2,2-Dimethoxybutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxybutan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is particularly interesting due to its unique structure, which includes two methoxy groups attached to the second carbon of a butane chain, and an amine group attached to the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxybutan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethoxybutane with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and catalysts is crucial to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxybutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents or other nucleophiles can be used to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
2,2-Dimethoxybutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2,2-Dimethoxybutan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but lacks the amine group.
2,2-Dimethoxyethanamine: Similar but with a shorter carbon chain.
2,2-Dimethoxybutane: Lacks the amine group, making it less reactive in certain contexts
Uniqueness
2,2-Dimethoxybutan-1-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C6H15NO2 |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2,2-dimethoxybutan-1-amine |
InChI |
InChI=1S/C6H15NO2/c1-4-6(5-7,8-2)9-3/h4-5,7H2,1-3H3 |
Clave InChI |
DAHLGHZXTGMQTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




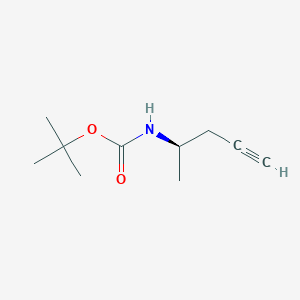
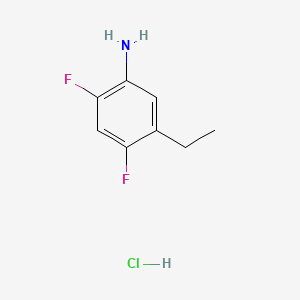
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)

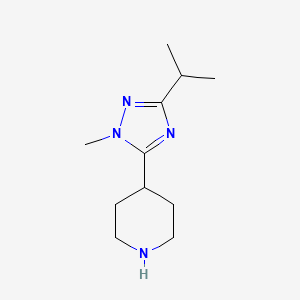
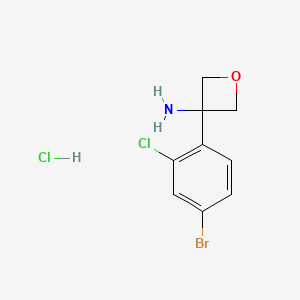
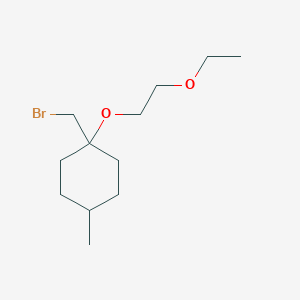

![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
